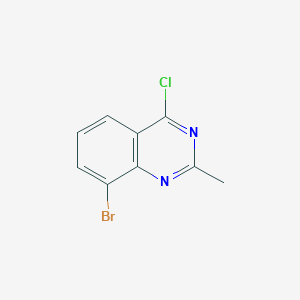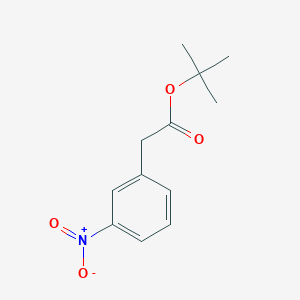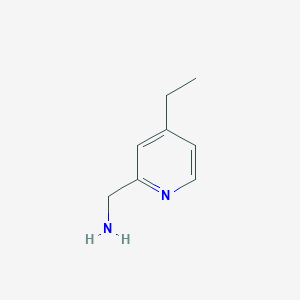![molecular formula C14H11Cl2N3 B1288060 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-43-9](/img/structure/B1288060.png)
7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds with two nitrogen atoms. Pyrimidines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified at positions 2, 3, 5, 6, and 7 to create a variety of derivatives with different properties .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be complex and varied. For example, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .
Scientific Research Applications
- Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods : The PPs bearing simple aryl groups allow good solid-state emission intensities .
- Results : The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
- Summary : Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties and their potential as an antitumor scaffold .
- Methods : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
- Summary : Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as pesticides, dyes, and pigments .
- Summary : Pyrazolo[1,5-a]pyrimidines have a wide range of biological and pharmaceutical activities, which have been patented for herbicide, insecticide, and sterilization uses .
- Summary : The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds, that have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Fluorescent Molecules
Antitumor Scaffold
Pesticides, Dyes, and Pigments
Herbicide and Insecticide
Antimicrobial, Antidiabetic, Anti-Alzheimer’s Disease, Anti-Inflammatory, and Antioxidant Applications
Safety And Hazards
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines likely involve the design and development of novel active pyrimidine scaffolds with more activity and less harm . This includes the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrimidine scaffold .
properties
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-9(2)17-13-7-12(18-19(13)14(8)16)10-4-3-5-11(15)6-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZSUGHDHQEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169447 |
Source


|
| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
889939-43-9 |
Source


|
| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)








![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)